silane CAS No. 648428-85-7](/img/structure/B12612460.png)
[Dibromo(naphthalen-2-yl)methyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(naphthalen-2-yl)methylsilane: is a chemical compound that features a naphthalene ring substituted with a dibromo group and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibromo(naphthalen-2-yl)methylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilyl group. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form dibromonaphthalene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for Dibromo(naphthalen-2-yl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Dibromo(naphthalen-2-yl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of naphthylmethylsilane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various naphthyl derivatives, while oxidation and reduction reactions can produce hydroxylated or dehalogenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Dibromo(naphthalen-2-yl)methylsilane is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, Dibromo(naphthalen-2-yl)methylsilane is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of Dibromo(naphthalen-2-yl)methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the trimethylsilyl group. These functional groups facilitate interactions with other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
- Dichloro(naphthalen-2-yl)methylsilane
- Diiodo(naphthalen-2-yl)methylsilane)
- Difluoro(naphthalen-2-yl)methylsilane)
Comparison: Dibromo(naphthalen-2-yl)methylsilane is unique due to the presence of bromine atoms, which impart specific reactivity compared to its chloro, iodo, and fluoro analogs. Bromine atoms are more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes Dibromo(naphthalen-2-yl)methylsilane a versatile compound for various chemical transformations.
Propriétés
Numéro CAS |
648428-85-7 |
|---|---|
Formule moléculaire |
C14H16Br2Si |
Poids moléculaire |
372.17 g/mol |
Nom IUPAC |
[dibromo(naphthalen-2-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C14H16Br2Si/c1-17(2,3)14(15,16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Clé InChI |
WVCNWMSIVXXNCK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC2=CC=CC=C2C=C1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


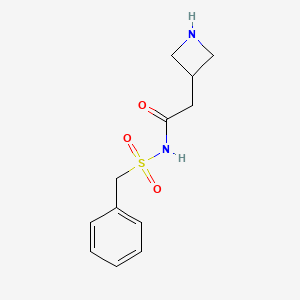
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)
![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
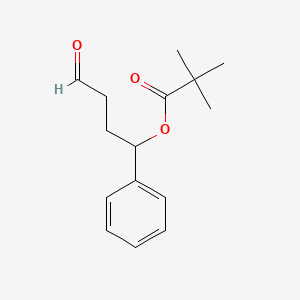
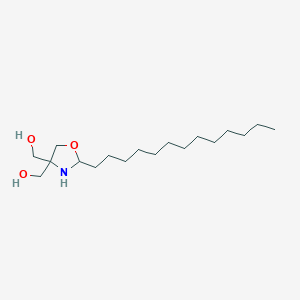
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
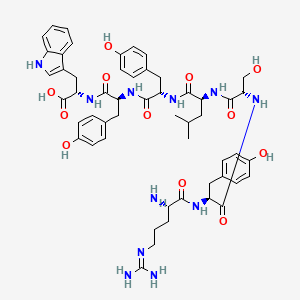
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)
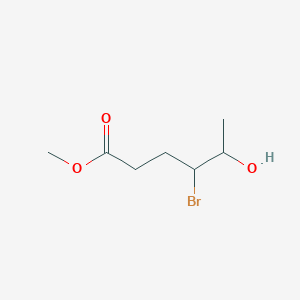
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
